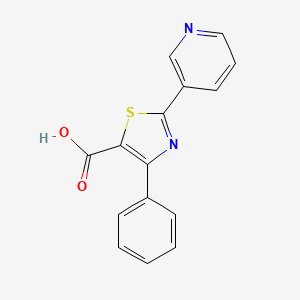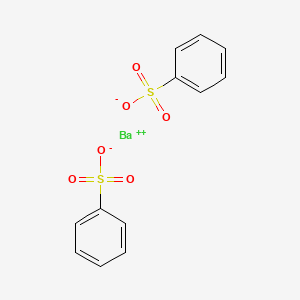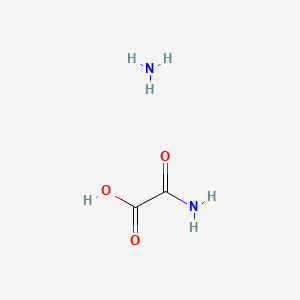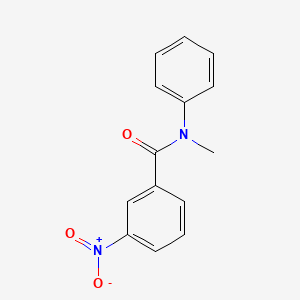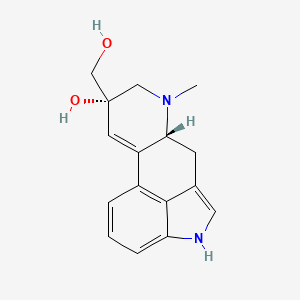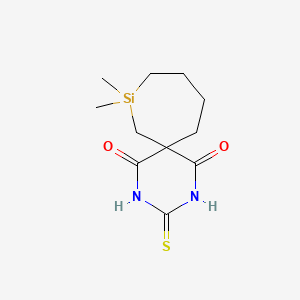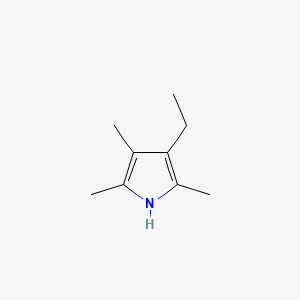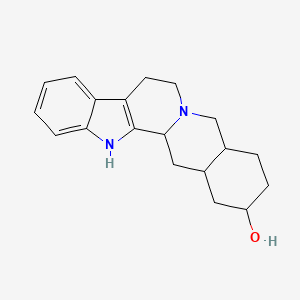![molecular formula C11H18N2O3Si B3343356 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione CAS No. 52-55-1](/img/structure/B3343356.png)
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Descripción general
Descripción
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione, also known as TDU, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. TDU belongs to the family of spirocyclic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione is not fully understood, but studies suggest that it works by inhibiting the activity of enzymes involved in key cellular processes. For example, 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has been shown to modulate the activity of several signaling pathways involved in cell growth and survival. 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione is relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione research. One promising area of study is the development of 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione-based anti-cancer agents. Researchers are also investigating the use of 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is growing interest in the use of 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione as a tool for studying the mechanisms of cellular processes, such as DNA replication and cell division. Overall, 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has great potential for scientific research and drug development.
Aplicaciones Científicas De Investigación
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has been studied extensively for its potential applications in drug discovery, particularly in the development of anti-cancer agents. 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
8,8,11-trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3Si/c1-7-4-5-17(2,3)6-11(7)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIBGCPFZBHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC[Si](CC12C(=O)NC(=O)NC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018914 | |
| Record name | NSC96857 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione | |
CAS RN |
52-55-1 | |
| Record name | NSC96857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96857 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



